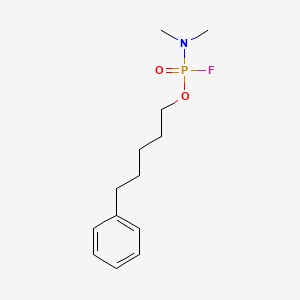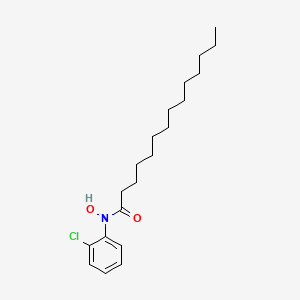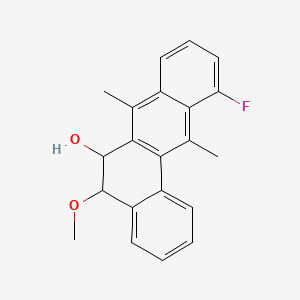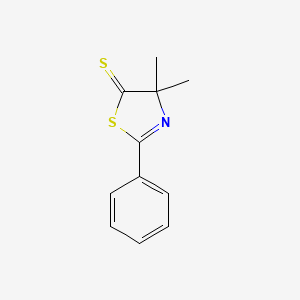
Methyl 3,3-bis(tert-butylperoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-bis(tert-butylperoxy)butanoate typically involves the reaction of tert-butyl hydroperoxide with methyl 3,3-dihydroxybutanoate in the presence of an acid catalyst . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bonds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,3-bis(tert-butylperoxy)butanoate primarily undergoes decomposition reactions due to the presence of peroxide bonds. These reactions can be triggered by heat, light, or the presence of metal ions .
Common Reagents and Conditions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur when the compound reacts with nucleophiles, leading to the replacement of the peroxide group.
Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, carbon dioxide, and other organic fragments .
Aplicaciones Científicas De Investigación
Methyl 3,3-bis(tert-butylperoxy)butanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator for the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a cross-linking agent in the production of rubber and plastic materials.
Mecanismo De Acción
The mechanism of action of methyl 3,3-bis(tert-butylperoxy)butanoate involves the homolytic cleavage of the peroxide bonds, leading to the formation of free radicals . These free radicals can initiate polymerization reactions or cause oxidative damage to biological molecules. The compound’s molecular targets include unsaturated bonds in polymers and cellular components such as lipids and proteins .
Comparación Con Compuestos Similares
Ethyl 3,3-bis(tert-butylperoxy)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness: Methyl 3,3-bis(tert-butylperoxy)butanoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it particularly effective as a polymerization initiator and cross-linking agent in various industrial applications .
Propiedades
Número CAS |
81229-31-4 |
|---|---|
Fórmula molecular |
C13H26O6 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
methyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-10(14)15-8)19-17-12(4,5)6/h9H2,1-8H3 |
Clave InChI |
KOVVCCYKQLYQTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(CC(=O)OC)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


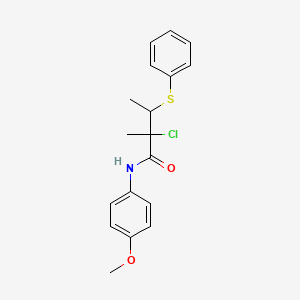
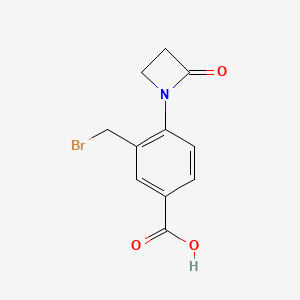
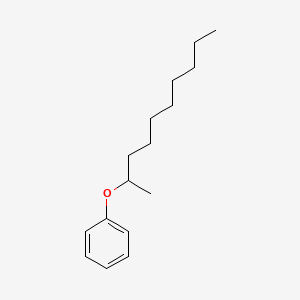
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
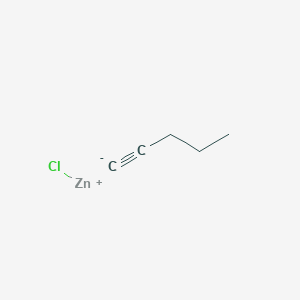
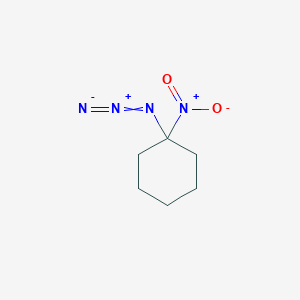
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
